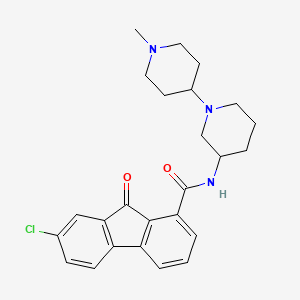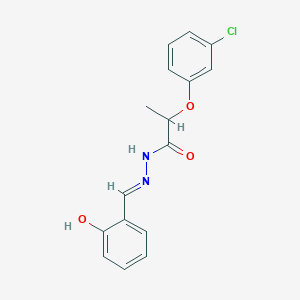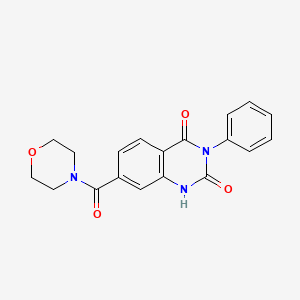![molecular formula C12H13Br2N3OS B6112627 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6112627.png)
4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the inhibition of CK2. This compound binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to its substrates. This results in the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide have been studied in various experimental models. This compound has been found to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce the migration and invasion of cancer cells. In addition, 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been found to reduce the levels of inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments include its high potency and specificity for CK2 inhibition. This compound has also been shown to have low toxicity in vitro and in vivo. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide. These include:
1. Further optimization of the synthesis method to increase the yield and purity of the compound.
2. Investigation of the potential use of this compound as a therapeutic agent for cancer and other diseases.
3. Study of the downstream signaling pathways affected by CK2 inhibition and their potential as targets for drug development.
4. Development of more potent and specific CK2 inhibitors based on the structure of 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide.
5. Investigation of the potential use of this compound as a tool compound in the study of CK2 signaling pathways.
In conclusion, 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a promising compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. There are several future directions for research on this compound, which may lead to the development of new therapeutic strategies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction of 4,5-dibromo-2-thiophenecarboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield the final compound. This method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. CK2 is overexpressed in various types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. 4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has also been studied for its potential use as a tool compound in the study of CK2 signaling pathways.
Propiedades
IUPAC Name |
4,5-dibromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3OS/c1-6-8(7(2)17(3)16-6)5-15-12(18)10-4-9(13)11(14)19-10/h4H,5H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKEKZGXHLEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=C(S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6112544.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide](/img/structure/B6112549.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![methyl 5-oxo-5-({1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}amino)pentanoate](/img/structure/B6112574.png)
![2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethanol](/img/structure/B6112590.png)
![methyl 1-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6112606.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6112616.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6112621.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6112631.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6112646.png)